molecular formula C15H10Cl3N B8654438 5-Chloro-2-(2,4-dichlorophenyl)-1-methyl-1H-indole CAS No. 634183-83-8

5-Chloro-2-(2,4-dichlorophenyl)-1-methyl-1H-indole

Cat. No. B8654438
Key on ui cas rn: 634183-83-8
M. Wt: 310.6 g/mol
InChI Key: CBBAEHBCZBKYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06951881B2

Procedure details

A mixture of 5-chloro-2-(2,4-dichlorophenyl)-1H-indole (160 mg, 0.54 mmol) and methyl iodide (124 μL, 2.0 mmol) in tetrahydrofuran is treated with NaH (60% dispersion in mineral oil, 160 mg, 4.0 mmol), shaken at room temperature for 16 h, quenched with water and extracted with ethyl acetate. The extracts are combined and concentrated in vacuo to afford the title product which is used as is in Example 128.
Name
5-chloro-2-(2,4-dichlorophenyl)-1H-indole
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
124 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
160 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:12]=1[Cl:18])=[CH:5]2.[CH3:19]I.[H-].[Na+]>O1CCCC1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH3:19])[C:6]([C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:12]=1[Cl:18])=[CH:5]2 |f:2.3|

Inputs

Step One
Name
5-chloro-2-(2,4-dichlorophenyl)-1H-indole
Quantity
160 mg
Type
reactant
Smiles
ClC=1C=C2C=C(NC2=CC1)C1=C(C=C(C=C1)Cl)Cl
Name
Quantity
124 μL
Type
reactant
Smiles
CI
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
160 mg
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
shaken at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C=C2C=C(N(C2=CC1)C)C1=C(C=C(C=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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